molecular formula C10H20O2 B073809 Citronellol epoxide CAS No. 1564-98-3

Citronellol epoxide

Cat. No.: B073809
CAS No.: 1564-98-3
M. Wt: 172.26 g/mol
InChI Key: KCNJNSNPPWXJGM-UHFFFAOYSA-N
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Description

Citronellol epoxide is a versatile monoterpenoid oxide of significant interest in organic chemistry and biochemical research. Its primary research value lies in its utility as a key synthetic intermediate and a probe for studying biological interactions. As a reactive epoxide, it serves as a crucial building block for the synthesis of more complex terpenoid structures and fine chemicals, enabling investigations into ring-opening reactions and stereoselective transformations. In fragrance and flavor research, this compound is studied for its unique olfactory properties, which differ markedly from its precursor, citronellol, providing insights into structure-odor relationships. Furthermore, its potential biological activity, particularly its interactions with insect olfactory systems and its role as a putative semiochemical, makes it a valuable compound for entomological and ecological studies. Researchers also explore its mechanism of action in various in vitro models, where the electrophilic epoxide moiety may interact with nucleophilic sites in proteins or nucleic acids, suggesting potential for investigating biochemical pathways and signaling processes. This compound is presented with high purity to ensure reproducibility and reliability in experimental settings, catering to the stringent demands of scientific inquiry. Its chiral nature also offers avenues for research into enantioselective synthesis and the differential biological effects of its stereoisomers.

Properties

CAS No.

1564-98-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol

InChI

InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3

InChI Key

KCNJNSNPPWXJGM-UHFFFAOYSA-N

SMILES

CC(CCC1C(O1)(C)C)CCO

Canonical SMILES

CC(CCC1C(O1)(C)C)CCO

Other CAS No.

1564-98-3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The electrochemical oxidation of citronellol proceeds through the in situ generation of perhydroxyl ions (OOH⁻) at the anode, which react with the substrate’s double bond. Key parameters include:

  • Current density : 0.1–0.3 A/cm²

  • Temperature : 10–20°C

  • HP-γ-CD concentration : 10–30 wt% relative to citronellol

In a representative embodiment, a mixture of citronellol (154 g), HP-γ-CD (17.98 g), water (308 g), and ethanol (77 g) achieved 92% conversion after 4 hours at 0.1 A/cm². Increasing the current density to 0.3 A/cm² improved reaction rates but required precise temperature control to avoid side reactions like over-oxidation.

Table 1: Electrochemical Epoxidation Performance

ParameterEmbodiment 1Embodiment 2Embodiment 3
HP-γ-CD (g)17.9853.9489.90
Current Density (A/cm²)0.10.30.15
Time (h)462
Conversion (%)928885
Selectivity (%)898487

Chemical Epoxidation Using Peracids

The peracid-mediated route remains the most widely used industrial method. A patent (CN103664852A) details the epoxidation of citronellol with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C. This method leverages the electrophilic oxygen transfer from peracids to the double bond, forming the epoxide with high stereoselectivity.

Process Dynamics and Scalability

The reaction proceeds in two stages:

  • Epoxide formation : Citronellol (1.0 g, 6.4 mmol) reacts with m-CPBA (1.1 g, 6.4 mmol) in CH₂Cl₂ at 0°C for 30 minutes.

  • Workup : The crude product is washed with Na₂CO₃ and brine, followed by solvent removal under reduced pressure.

Typical yields exceed 85%, though excess peracid can lead to diastereomerization. Alternatives like peracetic acid reduce costs but require stringent pH control to minimize acid-catalyzed ring-opening.

Table 2: Comparative Performance of Peracids

PeracidSolventTemperature (°C)Yield (%)Selectivity (%)
m-CPBACH₂Cl₂08892
Peracetic acidEthyl acetate258285
Peroxybenzoic acidToluene107980

Chemoenzymatic Epoxidation: Fungal Biocatalysts

Recent advancements in biocatalysis highlight the use of lyophilized Cladosporium cladosporioides mycelium for terpene epoxidation. This method employs H₂O₂ and acetic acid in ethyl acetate, avoiding hazardous reagents and enabling catalyst reuse.

Biocatalytic Efficiency and Sustainability

The fungal enzyme system oxidizes citronellol via a peroxidase-like mechanism, with optimal conditions including:

  • Solvent : Ethyl acetate

  • H₂O₂-to-substrate ratio : 4:1

  • Temperature : 55°C

Defatted mycelium retained >95% activity after eight cycles, achieving 78% conversion of citronellol to its epoxide. The absence of solvent toxicity and low energy input make this method industrially viable for large-scale production.

Table 3: Biocatalytic vs. Chemical Methods

MetricChemoenzymatic MethodChemical Method
Yield (%)7888
Catalyst Reusability8 cyclesSingle-use
Reaction Time (h)60.5
Environmental ImpactLow (E-factor: 1.2)High (E-factor: 8.5)

Critical Analysis of Methodological Trade-offs

Electrochemical Method

  • Advantages : Solvent-free operation, high selectivity.

  • Limitations : Capital-intensive infrastructure, cyclodextrin recovery challenges.

Peracid-Mediated Epoxidation

  • Advantages : Rapid kinetics, high yields.

  • Limitations : Peracid waste generation, safety hazards.

Biocatalytic Route

  • Advantages : Sustainability, mild conditions.

  • Limitations : Longer reaction times, substrate specificity.

Chemical Reactions Analysis

Types of Reactions

Citronellol epoxide undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.

    Reduction: Formation of 3,7-dimethyl-6-octanol.

    Substitution: Formation of various substituted alcohols and ethers.

Scientific Research Applications

Fragrance and Flavor Industry

Overview

Citronellol epoxide is widely utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and flavorings, providing floral and citrus notes that enhance product appeal.

Case Study: Selective Oxidation

Research has demonstrated the selective oxidation of citronellol to produce this compound using various catalysts. For instance, a study reported the use of titanosilicate catalysts for the selective oxidation of citronellol, achieving an epoxide yield of up to 55% when acetonitrile was used as a solvent. This process highlights the compound's significance as an intermediate in synthesizing other fragrances and flavor compounds .

Catalyst TypeMorphologySi/Ti (mol/mol)Epoxide Yield (%)
TS-1-ZConventional2855
Meso-TS-1Hierarchical4345
Lam-TS-1Layered4930
TS-1-PITiLayered-pillared2220

Therapeutic Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its potential in treating neurodegenerative diseases such as Parkinson's disease. In an experimental model, oral administration of citronellol was shown to reduce oxidative stress and inflammation in dopaminergic neurons. The compound modulated key pathways associated with neuroinflammation and apoptosis, demonstrating significant protective effects against rotenone-induced neuronal damage .

Key Findings:

  • Oxidative Stress Reduction: this compound decreased reactive oxygen species production and lipid peroxidation.
  • Anti-inflammatory Activity: It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Neuronal Preservation: Enhanced expression of tyrosine hydroxylase indicated preservation of dopaminergic neurons.

Synthetic Organic Chemistry

Role as a Chemical Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the production of various terpenoids and bioactive compounds. Its epoxide functionality allows for further chemical transformations, such as ring-opening reactions, which can yield valuable products for pharmaceuticals and agrochemicals.

Case Study: Epoxide Ring Opening

A review highlighted the utility of epoxide ring-opening reactions involving this compound in synthesizing alkaloids and natural products. These reactions can be conducted under mild conditions, making them attractive for developing complex molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Epoxidized Terpenoids

Structural and Functional Group Differences

Citronellol epoxide is distinguished from other terpene epoxides by its combination of a primary hydroxyl group and a terminal epoxide. Comparatively:

  • Carvone epoxide: Derived from carvone (a cyclic monoterpene ketone), lacks a hydroxyl group but retains a conjugated carbonyl-epoxide system, enhancing cytotoxicity (GI = 8.21%–29.24% vs. 2.28%–12.28% for carvone) .
  • Perillaldehyde 8,9-epoxide: Contains an aldehyde group instead of a hydroxyl, leading to significantly higher anti-proliferative activity (GI = 96.32%–99.89%) compared to non-epoxidized perillaldehyde .
  • Caryophyllene epoxide : A sesquiterpene epoxide with a macrocyclic structure, associated with antioxidant activity in Melissa officinalis essential oils .
Table 1: Structural and Functional Comparison
Compound Parent Structure Functional Groups Key Biological Activity
This compound Citronellol (monoterpene) Epoxide, primary -OH Antifungal , Fragrance
Carvone epoxide Carvone (monoterpene ketone) Epoxide, ketone Cytotoxicity
Pulegone oxide Pulegone (monoterpene ketone) Epoxide, ketone Anti-proliferative (GI = 16.02%–43.21%)
Caryophyllene epoxide β-Caryophyllene (sesquiterpene) Epoxide, macrocyclic Antioxidant

Stability and Reactivity

This compound is prone to acid-catalyzed ring-opening in protic solvents (e.g., methanol), forming diols or ethers . In contrast, caryophyllene epoxide’s macrocyclic structure confers stability against hydrolysis, making it suitable for long-term antioxidant applications .

Q & A

Q. What are the primary synthetic routes for citronellol epoxide in laboratory settings?

this compound is synthesized via two main methods:

  • Catalytic Epoxidation : Using hydrogen peroxide (H₂O₂) with titanosilicate catalysts (e.g., TS-1, mesoporous TS-1) to selectively oxidize the C6=C7 double bond. Solvents like acetonitrile enhance epoxide selectivity (55%), while alcohols promote ring-opening reactions .
  • Asymmetric Epoxidation : Sharpless asymmetric epoxidation employs chiral ligands (e.g., diethyl tartrate) to achieve enantiomerically pure epoxides. This method is critical for synthesizing pheromone precursors, with stereochemical outcomes controlled by ligand choice and substrate configuration .

Q. Which analytical techniques are most effective for characterizing this compound and its byproducts?

  • Chromatography : GC-MS and HPLC quantify epoxide yield and detect byproducts (e.g., allylic oxidation products) .
  • Spectroscopy : NMR (¹H, ¹³C) resolves stereochemistry, while FTIR identifies functional groups (e.g., epoxide rings at ~825 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas and fragmentation patterns . Data should be statistically validated (e.g., error margins for IC₅₀ in antioxidant assays) .

Q. How do solvent systems influence the selectivity of citronellol epoxidation reactions?

Solvent polarity and nucleophilicity critically impact reaction pathways:

  • Acetonitrile : Non-nucleophilic solvent minimizes epoxide ring-opening, achieving 55% selectivity .
  • Methanol/2-Propanol : Promote nucleophilic attack on the epoxide, leading to diol formation .
  • Solvent-Free Systems : Reduce side reactions but require optimized catalyst loading (e.g., 30 mol% Na₂SO₄) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for pheromone research?

  • Chiral Ligand Design : Use of diethyl L-(+)- or D-(−)-tartrate in Sharpless epoxidation to control C3/C7 stereocenters .
  • Enzymatic Resolution : Pig pancreatic lipase (PPL) catalyzes asymmetric hydrolysis of meso-diacetates to isolate enantiopure intermediates .
  • Kinetic Resolution : Monitor reaction progress to isolate dominant enantiomers before side reactions occur .

Q. How do catalyst structural properties (e.g., pore size, Ti distribution) affect citronellol epoxidation efficiency?

  • Pore Architecture : Silica-titania pillared TS-1 (TS-1-PITi) outperforms conventional TS-1 due to post-synthesis Ti sites, enhancing substrate diffusion and active site accessibility .
  • Titanium Content : Linear correlation between Ti density and conversion in acetonitrile, suggesting Ti⁴⁺ as the active site .
  • Morphology : Layered or mesoporous catalysts reduce steric hindrance for bulky terpene substrates .

Q. What mechanisms explain conflicting data on epoxide yields under varying oxidative conditions?

Discrepancies arise from:

  • Solvent Effects : Polar aprotic solvents stabilize intermediates, while protic solvents accelerate decomposition .
  • Catalyst Deactivation : Leaching of Ti sites or pore blockage in recyclability studies .
  • Substrate Derivatization : O-acetyl-citronellol improves yield (55%) by reducing steric hindrance compared to free citronellol (35%) . Statistical tools (e.g., Arrhenius plots, ANOVA) are recommended to isolate variables .

Methodological Considerations

  • Experimental Design : Use control experiments (e.g., catalyst-free reactions) to distinguish thermal vs. catalytic pathways .
  • Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., combining GC-MS with NMR to resolve isomeric byproducts) .
  • Ethical Compliance : Adhere to GDPR and institutional guidelines for data reproducibility and source attribution .

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